7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a synthetic organic molecule that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as chloro, fluoro, methoxy, and benzyl, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic or basic conditions.
Introduction of the 4-(4-methoxyphenyl) group: This step involves the electrophilic aromatic substitution of the chromen-2-one core with a 4-methoxyphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the 7-[(2-chloro-6-fluorobenzyl)oxy] group: This step is typically carried out through a nucleophilic substitution reaction, where the chromen-2-one derivative is reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:
Use of continuous flow reactors: to improve reaction efficiency and scalability.
Optimization of reaction conditions: such as temperature, solvent, and catalyst concentration to maximize yield.
Purification techniques: such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one: undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl derivative at the carbonyl position.
Substitution: Formation of substituted derivatives with amine or thiol groups.
Scientific Research Applications
7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one: has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer, inflammation, and microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: It can inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
Induction of apoptosis: It may induce programmed cell death in cancer cells by activating apoptotic pathways.
Antioxidant activity: The compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Comparison with Similar Compounds
7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one: can be compared with other chromen-2-one derivatives, such as:
6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one: Similar structure but lacks the methoxy group, which may affect its biological activity.
2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde: Similar functional groups but different core structure, leading to different reactivity and applications.
The uniqueness of This compound
Properties
Molecular Formula |
C24H18ClFO4 |
---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methoxy]-4-(4-methoxyphenyl)-8-methylchromen-2-one |
InChI |
InChI=1S/C24H18ClFO4/c1-14-22(29-13-19-20(25)4-3-5-21(19)26)11-10-17-18(12-23(27)30-24(14)17)15-6-8-16(28-2)9-7-15/h3-12H,13H2,1-2H3 |
InChI Key |
FBRWRNQRNYYLRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.